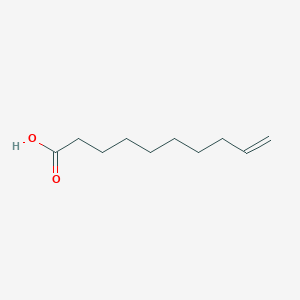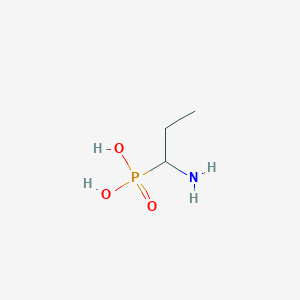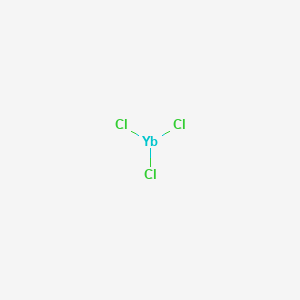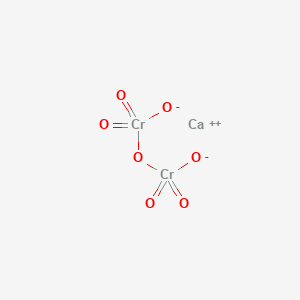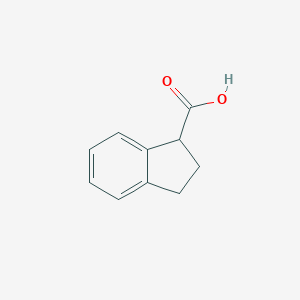![molecular formula C9H10N2O7 B081255 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione CAS No. 14042-38-7](/img/structure/B81255.png)
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione, also known as DAPY, is a pyrimidine derivative that has shown potential as an antiviral agent. It has been extensively studied for its ability to inhibit the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).
Mécanisme D'action
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione inhibits the reverse transcriptase enzyme of HIV by binding to the active site of the enzyme. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for the virus to replicate. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has a unique binding mode that allows it to interact with both the polymerase and RNase H domains of the enzyme.
Effets Biochimiques Et Physiologiques
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has been shown to have low toxicity and high selectivity for the reverse transcriptase enzyme of HIV. It has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as an antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione in lab experiments include its high potency against HIV, low toxicity, and good pharmacokinetic properties. However, the limitations include the difficulty in synthesizing 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione and the lack of information on its activity against other viruses.
Orientations Futures
For the research on 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione include the development of more efficient synthesis methods, the evaluation of its activity against other viruses, and the optimization of its pharmacokinetic properties. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione may also have potential as a therapeutic agent for other diseases such as cancer and neurological disorders. Further research is needed to fully understand the potential of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione in these areas.
Conclusion:
In conclusion, 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione is a pyrimidine derivative that has shown potential as an antiviral agent against HIV. It inhibits the reverse transcriptase enzyme of the virus and has low toxicity and good pharmacokinetic properties. Although there are limitations to its use in lab experiments, 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has promising potential for further development as a therapeutic agent for HIV and other diseases.
Méthodes De Synthèse
The synthesis of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione involves the reaction between 2,4-dioxopyrimidine and 2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexane-4-methanol. The reaction is catalyzed by a strong acid such as sulfuric acid or trifluoroacetic acid. The yield of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has been extensively studied for its antiviral activity against HIV. It has been shown to inhibit the reverse transcriptase enzyme of HIV, which is essential for the replication of the virus. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has also been studied for its activity against other viruses such as hepatitis B virus and herpes simplex virus.
Propriétés
Numéro CAS |
14042-38-7 |
|---|---|
Nom du produit |
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione |
Formule moléculaire |
C9H10N2O7 |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6-7(16-6)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,10,13,14) |
Clé InChI |
UKUNPMSUMJHIKI-UHFFFAOYSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2C3C(O3)[C@H](O2)CO |
SMILES |
C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO |
Autres numéros CAS |
14042-38-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



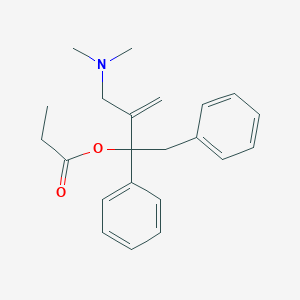
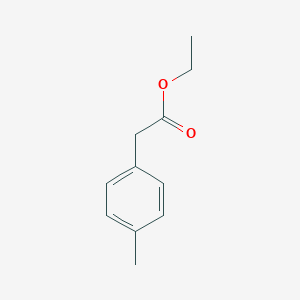
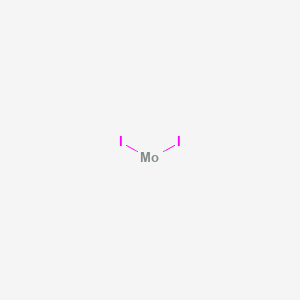
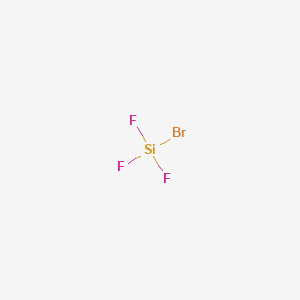

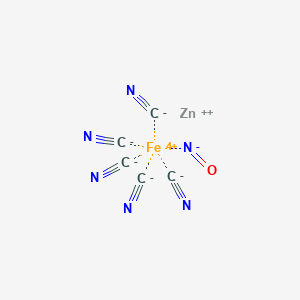
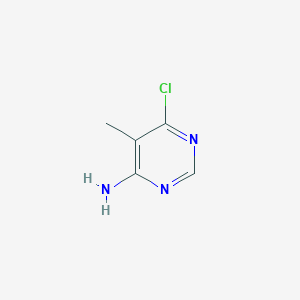

![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
